molecular formula C23H29NO4S B5978336 ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate

ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate

カタログ番号 B5978336
分子量: 415.5 g/mol
InChIキー: FSGCQVLKLXITBF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the development and activation of B cells, which are a type of white blood cell involved in the immune response. TAK-659 has potential applications in the treatment of various B cell-related disorders, including autoimmune diseases and certain types of cancer.

作用機序

BTK plays a critical role in the signaling pathways that regulate B cell activation and differentiation. ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate works by binding to the active site of BTK and inhibiting its enzymatic activity, thereby preventing downstream signaling and B cell activation. This mechanism of action has been shown to be effective in treating various B cell-related disorders, including chronic lymphocytic leukemia and rheumatoid arthritis.
Biochemical and Physiological Effects
ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects, including the inhibition of B cell activation and proliferation, reduction of cytokine production, and suppression of inflammation and autoimmune responses. In preclinical studies, ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate has also been shown to have antitumor effects in certain types of cancer.

実験室実験の利点と制限

One advantage of ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, one limitation is its relatively short half-life, which may require frequent dosing in clinical applications. Additionally, the optimal dosing and administration of ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate for different diseases and patient populations are still being investigated.

将来の方向性

There are several potential future directions for research on ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate. One area of interest is its potential applications in combination with other therapies, such as checkpoint inhibitors or immunomodulatory drugs, to enhance its antitumor effects. Another area of focus is the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the optimal dosing and administration of ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate for different diseases and patient populations.

合成法

The synthesis of ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate involves several steps, including the condensation of 5-acetyl-3-thiophene carboxaldehyde with ethyl 3-(2-phenoxyethyl)piperidine-3-carboxylate, followed by reduction and acetylation reactions. The final product is obtained through purification and crystallization processes.

科学的研究の応用

Ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate has been studied extensively in preclinical and clinical trials for its potential therapeutic applications. In a study published in the Journal of Medicinal Chemistry, ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate was found to be a potent inhibitor of BTK with high selectivity and favorable pharmacokinetic properties. Other studies have demonstrated its efficacy in suppressing B cell activation and proliferation, as well as reducing inflammation and autoimmune responses.

特性

IUPAC Name

ethyl 1-[(5-acetylthiophen-3-yl)methyl]-3-(2-phenoxyethyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4S/c1-3-27-22(26)23(11-13-28-20-8-5-4-6-9-20)10-7-12-24(17-23)15-19-14-21(18(2)25)29-16-19/h4-6,8-9,14,16H,3,7,10-13,15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGCQVLKLXITBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)CC2=CSC(=C2)C(=O)C)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。